molecular formula C25H25NO2 B14393081 3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 89787-36-0

3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)

Cat. No.: B14393081
CAS No.: 89787-36-0
M. Wt: 371.5 g/mol
InChI Key: KBWUDIVPUQSTQB-UHFFFAOYSA-N
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Description

3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-methylphenyl group attached to an azanediyl linkage, which is further connected to two 1-phenylpropan-1-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 2-aminoacetophenone in the presence of a base catalyst . The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced derivatives like alcohols, and substituted phenyl derivatives. These products can further undergo additional transformations, expanding the range of possible applications.

Scientific Research Applications

3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89787-36-0

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

3-(4-methyl-N-(3-oxo-3-phenylpropyl)anilino)-1-phenylpropan-1-one

InChI

InChI=1S/C25H25NO2/c1-20-12-14-23(15-13-20)26(18-16-24(27)21-8-4-2-5-9-21)19-17-25(28)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3

InChI Key

KBWUDIVPUQSTQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3

Origin of Product

United States

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